molecular formula C11H13N3OS B3122099 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 299932-80-2

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B3122099
CAS No.: 299932-80-2
M. Wt: 235.31 g/mol
InChI Key: JQSSGPFBXKIZDK-UHFFFAOYSA-N
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Description

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a 1,3,4-thiadiazole derivative characterized by a methoxy-substituted phenethyl group at position 5 and an amine group at position 2 of the thiadiazole ring (CAS: 1010101-07-1) . This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including insecticidal, fungicidal, and antimicrobial properties . The methoxy group at the ortho position of the phenyl ring likely influences its electronic and steric properties, affecting its reactivity and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-15-9-5-3-2-4-8(9)6-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSGPFBXKIZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327990
Record name 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299932-80-2
Record name 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-(2-Methoxy-phenyl)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazole ring.

Mechanism of Action

The mechanism of action of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cancer cell proliferation . The thiadiazole ring can also interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the 1,3,4-Thiadiazole Family

Substituent Variations on the Thiadiazole Core

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Structure: Features a para-methylphenyl group instead of the methoxy-phenethyl chain. Activity: Exhibits insecticidal and fungicidal properties, with crystallographic studies confirming planar thiadiazole rings that facilitate π-π stacking interactions in target enzymes .

5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine

  • Structure : Substitutes the phenyl ring with a chlorinated thiophene moiety.
  • Activity : Enhanced electrophilicity due to chlorine, improving interactions with nucleophilic residues in enzymes like succinate dehydrogenase (SDH) .
  • Safety Profile : Classified as harmful via inhalation and dermal exposure, highlighting the impact of halogen substituents on toxicity .

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine Structure: Contains a diethylaminoethyl side chain. Pharmacokinetics: The basic diethylamino group increases lipophilicity, enhancing membrane permeability and bioavailability compared to the methoxy-phenethyl analog .

Hybrid Heterocyclic Systems

Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

  • Example : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole.
  • Activity : The fused imidazole-thiadiazole system demonstrates enhanced rigidity, improving target selectivity in antimicrobial assays .
  • Limitation : Reduced solubility due to the fused aromatic system may limit in vivo applications compared to the more flexible title compound.

Comparison with 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole Thioethers (e.g., Compound 5g)

  • Structure : Replaces sulfur with oxygen in the heterocycle and includes a bromobenzylthio group.
  • Activity : Shows herbicidal activity via SDH inhibition, with molecular docking confirming interactions similar to the lead compound penthiopyrad .
  • Key Contrast : The oxygen atom in oxadiazoles reduces electron density, weakening metal-coordination interactions compared to thiadiazoles .

Anti-inflammatory Oxadiazoles

  • Example : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole.
  • Activity : Achieves 61.9% anti-inflammatory activity (comparable to indomethacin) due to the electron-rich dimethoxyphenyl group .
  • Divergence : The title compound’s thiadiazole core may prioritize pesticidal over anti-inflammatory applications due to sulfur’s role in redox interactions.

Structural-Activity Relationship (SAR) Analysis

Compound Substituent Key Activity Potency/IC50 Reference
Title Compound 2-Methoxy-phenethyl Fungicidal Not reported
5-(4-Methylphenyl)-thiadiazol-2-amine 4-Methylphenyl Insecticidal Moderate
Oxadiazole 5g 4-Bromobenzylthio Herbicidal (SDH inhibition) >50% inhibition at 50 µg/mL
5-(5-Chlorothiophen-2-yl)-thiadiazole 5-Chlorothiophene Antimicrobial Harmful (GHS Category 5)

Key SAR Trends :

  • Electron-Donating Groups (e.g., methoxy) : Enhance binding to fungal targets via hydrogen bonding .
  • Halogen Substituents (e.g., Cl, Br) : Improve electrophilicity and enzyme inhibition but increase toxicity .
  • Alkylamino Side Chains: Boost bioavailability but may reduce target specificity .

Biological Activity

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine (CAS No. 299932-80-2) is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-Methoxy-phenyl)ethylamine with thiosemicarbazide under dehydrating conditions such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate thiosemicarbazone that cyclizes to form the thiadiazole ring .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism involves inhibiting enzymes critical for DNA replication and repair .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colon)TBD
5-(4-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamineSKOV-3 (Ovarian)19.5
5-(3-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamineMCF-7 (Breast)TBD

The specific IC50 values for this compound are still under investigation but are expected to reflect similar potency to its derivatives.

Antimicrobial Activity

Thiadiazole compounds have also been studied for their antimicrobial properties. They show activity against various strains of bacteria and fungi. The incorporation of a methoxy group enhances their solubility and biological activity .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismActivity
This compoundE. coliInhibited
5-(4-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamineS. aureusInhibited

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. It has been shown to disrupt microtubule dynamics by interacting with tubulin, which is essential for mitotic spindle formation .

Case Studies

A recent study investigated the cytotoxic effects of various thiadiazole derivatives on multiple cancer cell lines. The results demonstrated that modifications in the substituent groups significantly influenced the anticancer activity. The presence of a methoxy group was correlated with enhanced potency against breast and colon cancer cell lines .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates. For example, reacting substituted benzaldehydes with thiosemicarbazide under acidic conditions forms thiosemicarbazones, which are cyclized using agents like bromine or iodine to yield the thiadiazole core . Key steps include purification via recrystallization (e.g., ethanol/acetone mixtures) and structural validation using NMR and IR spectroscopy .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, revealing bond angles and dihedral angles (e.g., coplanarity of aromatic rings) . Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis, mass spectrometry for molecular weight verification, and IR spectroscopy for identifying S–N and C=O stretches .

Q. What in vitro assays are commonly used to assess its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Anticancer : MTT assay for cytotoxicity in cancer cell lines.
  • Enzyme inhibition : UV-Vis spectrophotometry to measure inhibition of targets like cyclooxygenase or acetylcholinesterase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent selection : Aqueous media or ethanol/acetone mixtures enhance solubility of intermediates .
  • Temperature control : Cyclization at 90–100°C improves reaction kinetics .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis reduce reaction time .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while column chromatography isolates pure products .

Q. How do computational methods like molecular docking guide bioactivity studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases or GPCRs). For example, studies on thiadiazole-triazole hybrids revealed strong interactions with COX-2 active sites, guiding prioritization of compounds for in vivo testing . Validation via molecular dynamics simulations ensures stability of ligand-receptor complexes .

Q. How can structural discrepancies in crystallographic data be resolved?

  • Methodological Answer :

  • Data refinement : Software like SHELXL refines X-ray data to resolve ambiguities in bond lengths or angles .
  • Comparative analysis : Cross-reference with analogous structures (e.g., 5-methylphenyl derivatives) to identify trends in substituent effects on planarity .
  • Spectroscopic validation : Correlate crystallographic data with NMR/IR results to confirm tautomeric forms or hydrogen bonding patterns .

Q. What strategies address contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardization : Use uniform assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate bioactivity drivers .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus on potency ranges or mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

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